molecular formula C6H2Cl2F3NO2S B1425498 2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride CAS No. 1208081-79-1

2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride

Cat. No. B1425498
CAS RN: 1208081-79-1
M. Wt: 280.05 g/mol
InChI Key: PKOSYNUDTZKZAU-UHFFFAOYSA-N
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Description

2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride is a chemical compound with the IUPAC name 2-chloro-5-(trifluoromethyl)-3-pyridinesulfonyl chloride . It is a pale yellow oil .


Synthesis Analysis

The synthesis of this compound involves the fluorination of 2-chloro-5-trichloromethylpyridine . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C6H2Cl2F3NO2S/c7-5-4(15(8,13)14)1-3(2-12-5)6(9,10)11/h1-2H .


Chemical Reactions Analysis

The chloride in this compound can be transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 280.05 . It is a pale yellow oil at room temperature .

Scientific Research Applications

Applications in Organic Synthesis

2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride is a valuable reagent in the synthesis of trifluoromethylated organic compounds. Chachignon, Guyon, and Cahard (2017) discuss its role in the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds, highlighting its unique ability for electrophilic chlorination under reductive conditions. This reagent is particularly advantageous for enantioselective chlorination, emphasizing its significance in developing complex organic molecules with precise chirality and enhanced biological activities (Chachignon, H., Guyon, H., & Cahard, D., 2017).

Environmental Studies

In the environmental domain, compounds related to this compound, especially those with trifluoromethyl groups, are of interest due to their persistence and potential for bioaccumulation. Studies on polyfluoroalkyl chemicals, which share structural similarities with this compound, reveal concerns about their degradation, environmental fate, and toxicological impact. Liu and Avendaño (2013) provide an overview of the microbial degradation pathways for polyfluoroalkyl chemicals, highlighting the challenges associated with their persistence and the potential for accumulation in the environment. These findings underscore the importance of understanding the environmental behavior and degradation mechanisms of such compounds to mitigate their impact (Liu, J., & Avendaño, S. M., 2013).

Safety and Hazards

The compound is considered hazardous. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and genetic defects. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Trifluoromethylpyridines, including 2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride, have found applications in the agrochemical and pharmaceutical industries. It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F3NO2S/c7-5-4(15(8,13)14)1-3(2-12-5)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOSYNUDTZKZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1S(=O)(=O)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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